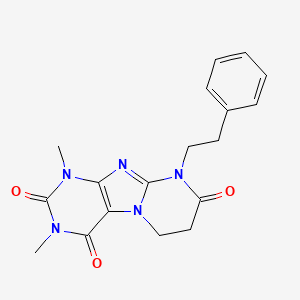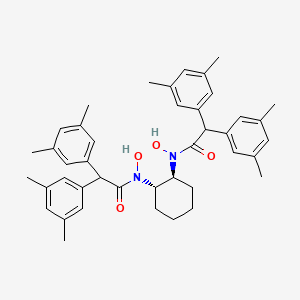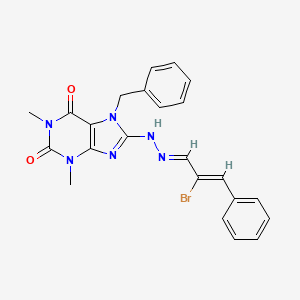![molecular formula C28H30N4O6S2 B12053845 {2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE is a complex organic compound with the molecular formula C28H30N4O6S2. It is known for its unique structure, which includes two morpholine sulfonyl groups attached to a fluorene backbone, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the fluorene backbone. The morpholine sulfonyl groups are then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful attachment of these groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The morpholine sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE exerts its effects is not well-documented. its interactions with molecular targets likely involve the morpholine sulfonyl groups and the fluorene backbone, which can participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2-(2,7-BIS(1-PIPERIDINYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2,7-BIS((2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-ONE OXIME
Properties
Molecular Formula |
C28H30N4O6S2 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H30N4O6S2/c1-17-13-31(14-18(2)37-17)39(33,34)22-5-7-24-25-8-6-23(40(35,36)32-15-19(3)38-20(4)16-32)10-27(25)28(26(24)9-22)21(11-29)12-30/h5-10,17-20H,13-16H2,1-4H3 |
InChI Key |
RJTGGYOXILNZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)

![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)


